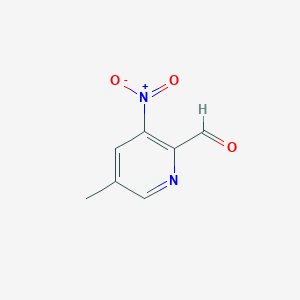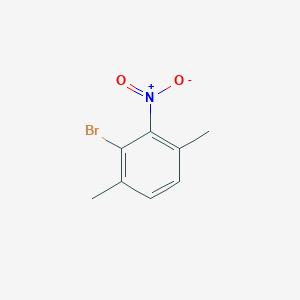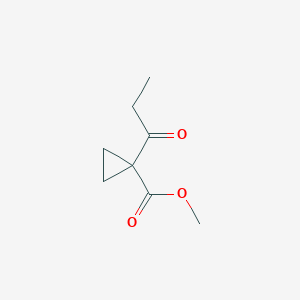
(Butan-2-yl)(2-phenylpropyl)amine
Übersicht
Beschreibung
“(Butan-2-yl)(2-phenylpropyl)amine” is a chemical compound with the molecular formula C13H21N . It is used in various chemical reactions and has several physical and chemical properties .
Synthesis Analysis
The synthesis of “this compound” and similar compounds can be achieved through transaminase-mediated synthesis. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity. The process starts from prochiral ketones and results in the production of disubstituted 1-phenylpropan-2-amines . Another method involves the alkylation of the sulfonamide derivative of a 1º-amine .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The compound has a complexity of 138, a rotatable bond count of 5, and a topological polar surface area of 12 .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .Physical And Chemical Properties Analysis
Amines, including “this compound”, have unique physical and chemical properties. They can engage in hydrogen bonding with water, making amines of low molar mass quite soluble in water . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Chelation and Adsorption
Chitosan, a biopolymer with primary amine groups, demonstrates significant potential for metal ion chelation in near-neutral solutions and adsorption of metal anions through electrostatic attraction in acidic solutions. The versatility of chitosan is highlighted by its application in decontaminating effluents, recovering valuable metals, and developing new materials, including chitosan-supported catalysts and opto-electronic applications (Guibal, 2004).
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes. AOPs show significant promise in degrading various amines, dyes, and pesticides, offering a systematic overview for future research in this area (Bhat & Gogate, 2021).
Biomedical Applications
Chitosan-based materials, particularly those modified to incorporate amine functionalities, have seen applications in biomedical fields. For instance, bio-inspired adhesive materials like chitosan-catechol show promise in wound healing, tissue sealants, and hemostatic materials due to their improved adhesion in wet conditions (Ryu, Hong, & Lee, 2015).
Analytical Applications
The determination of biogenic amines in foods utilizes techniques that often involve (Butan-2-yl)(2-phenylpropyl)amine or its derivatives. These amines serve as indicators of food quality, freshness, and spoilage. Analytical methods include chromatography and high-performance liquid chromatography (HPLC) with derivatization techniques, highlighting the importance of these compounds in ensuring food safety (Önal, 2007).
Material Science
Amine-functionalized materials, including metal–organic frameworks (MOFs), have garnered interest for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These functionalized MOFs are explored for their potential in gas separation and catalysis, demonstrating the broad applicability of amine functionalities in addressing environmental challenges (Lin, Kong, & Chen, 2016).
Safety and Hazards
While specific safety data for “(Butan-2-yl)(2-phenylpropyl)amine” was not found, similar compounds present hazards such as flammability, eye irritation, and potential to cause drowsiness or dizziness . It’s important to handle such compounds with care, using protective equipment and following safety guidelines.
Zukünftige Richtungen
The future directions for “(Butan-2-yl)(2-phenylpropyl)amine” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, there is a high demand for the synthesis of enantiomerically pure amines, which are constituents in approximately 40% of all active pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
N-(2-phenylpropyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-12(3)14-10-11(2)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPNHSKTCJCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3270287.png)



![tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate](/img/structure/B3270309.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270324.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270331.png)



![3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3270367.png)


